5-chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
Description
5-Chloro-6-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 5, a nitrile group at position 3, and a piperazine-linked pyrimidine moiety at position 5. The pyrimidine ring is further functionalized with a dimethylamino group at position 6. Its molecular formula is C₁₇H₂₀ClN₇, with a molecular weight of 373.84 g/mol (calculated based on structural data from ). The compound’s InChIKey is UKXPYUVVFBZNTL-UHFFFAOYSA-N, and its SMILES string is ClC1=CC(C#N)=CN=C1N1CCN(C2C=C(C)N=C(N(C)C)N=2)CC1, indicating its planar aromatic system and flexible piperazine linker.
This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly those targeting rearranged during transfection (RET) kinases, as suggested by patents describing analogous pyridine-carbonitrile derivatives ().
Properties
IUPAC Name |
5-chloro-6-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7/c1-22(2)14-8-15(21-11-20-14)23-3-5-24(6-4-23)16-13(17)7-12(9-18)10-19-16/h7-8,10-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPLMSCJJUDMHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of pyridine, pyrimidine, and piperazine subunits. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Bioactivity: The reference compound’s 6-(dimethylamino)pyrimidine group contrasts with the 2-(dimethylamino)-6-methylpyrimidine analog (). The positional shift of the dimethylamino group (C6 vs. C2) may alter hydrogen-bonding interactions with kinase ATP-binding pockets, as seen in other pyrimidine-based inhibitors . The morpholin-4-yl variant () introduces a polar oxygen atom, which could improve aqueous solubility but reduce membrane permeability compared to the dimethylamino group.
Pharmacokinetic Considerations: Dimethylamino and morpholine groups are common in CNS-targeting drugs due to their balance of lipophilicity and solubility. The reference compound’s dimethylamino group may favor blood-brain barrier penetration .
Research Findings and Limitations
- Synthesis and Commercial Availability : The reference compound is listed in commercial catalogs (e.g., Life Chemicals) at $85.5/2μmol (), suggesting its use as a building block in drug discovery.
- For example, Formula I in features a pyrazolo[1,5-a]pyridine-carbonitrile scaffold with demonstrated RET inhibition.
- Gaps in Evidence: Experimental data on binding affinity, solubility, or toxicity for the reference compound are absent. Comparisons rely on structural extrapolation and known pharmacophore trends.
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